molecular formula C11H7ClO B1293920 1-Naphthoyl chloride CAS No. 879-18-5

1-Naphthoyl chloride

Cat. No.: B1293920
CAS No.: 879-18-5
M. Wt: 190.62 g/mol
InChI Key: NSNPSJGHTQIXDO-UHFFFAOYSA-N
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Description

1-Naphthoyl chloride is an organic compound that belongs to the acyl chloride category. Its chemical formula is C11H7ClO, and it is known for its high reactivity, especially in acylation processes. This compound is often used as an intermediate in organic synthesis due to its ability to introduce the naphthoyl group into various molecules .

Mechanism of Action

Target of Action

1-Naphthoyl chloride is primarily used as a derivatization reagent in the analysis of certain compounds . It interacts with these compounds to form derivatives that can be more easily detected or analyzed.

Mode of Action

This compound acts as a derivatizing agent, reacting with target molecules to form more complex structures. This is often used in the analysis of short-chained dodecyl alcohol ethoxylates and dodecyl alcohol . It can also act as a fluorescent labeling reagent in the determination of T-2 and HT-2 toxins .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the target molecules it is reacting with. In the case of dodecyl alcohol ethoxylates, it is involved in the solid-phase extraction combined with dispersive liquid-liquid microextraction method .

Result of Action

The result of this compound’s action is the formation of a derivative compound that can be more easily analyzed or detected. For example, it has been used in the preparation of the novel drug intermediate 1-pentyl-3-(1-naphthoyl)indole .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. It is sensitive to moisture and should be stored under inert gas at 2-8°C . It is stable under normal conditions but can react with water, moisture, strong oxidizing agents, and bases .

Biochemical Analysis

Biochemical Properties

1-Naphthoyl chloride plays a significant role in biochemical reactions, primarily as an acylating agent. It interacts with various enzymes, proteins, and other biomolecules, facilitating the transfer of the 1-naphthoyl group to these molecules. This interaction often involves the formation of covalent bonds between the acyl group and nucleophilic sites on the biomolecules, such as amino groups on proteins or hydroxyl groups on carbohydrates . These modifications can alter the biochemical properties and functions of the target molecules, making this compound a valuable tool in biochemical research and industrial applications.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by modifying proteins and other biomolecules involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the acylation of signaling proteins can alter their activity, leading to changes in downstream signaling events. Similarly, modifications to transcription factors or histones can impact gene expression patterns . These changes can have significant effects on cellular behavior, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The compound’s acyl group reacts with nucleophilic sites on enzymes, proteins, and other biomolecules, forming stable covalent bonds. This can result in enzyme inhibition or activation, depending on the specific target and the nature of the modification . Additionally, the acylation of transcription factors or histones can lead to changes in gene expression, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under dry conditions but can hydrolyze in the presence of moisture, leading to the formation of 1-naphthoic acid and hydrochloric acid . This degradation can impact the long-term effects of this compound on cellular function, as the concentration of the active compound decreases over time. In in vitro and in vivo studies, researchers must account for this degradation when interpreting results.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can effectively acylate target biomolecules without causing significant toxicity. At higher doses, this compound can cause adverse effects, including tissue damage and inflammation, due to its reactivity and the release of hydrochloric acid during hydrolysis . Researchers must carefully optimize dosages to balance efficacy and safety in experimental studies.

Metabolic Pathways

This compound is involved in metabolic pathways that include its hydrolysis to 1-naphthoic acid and hydrochloric acid. Enzymes such as esterases and amidases can catalyze this hydrolysis, impacting the compound’s stability and activity . The presence of cofactors and other metabolic intermediates can also influence the rate and extent of hydrolysis, affecting the overall metabolic flux and metabolite levels in cells and tissues.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its physicochemical properties. The compound’s lipophilicity allows it to diffuse across cell membranes, while its reactivity can lead to interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of this compound within specific cellular compartments, impacting its biological activity.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles or compartments within the cell, where it exerts its effects on local biomolecules . For example, acylation of mitochondrial proteins can impact mitochondrial function and energy metabolism, while modifications to nuclear proteins can influence gene expression and chromatin structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthoyl chloride can be synthesized through the reaction of 1-naphthoic acid with oxalyl chloride. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the process .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of oxalyl chloride to a solution of 1-naphthoic acid in a suitable solvent, with constant stirring and temperature control to ensure complete conversion. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-Naphthoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 1-Naphthoic acid

    Alcoholysis: 1-Naphthyl esters

    Aminolysis: 1-Naphthyl amides

Comparison with Similar Compounds

1-Naphthoyl chloride can be compared with other acyl chlorides such as:

This compound is unique due to its naphthalene ring structure, which imparts specific reactivity and properties that are valuable in various chemical syntheses and applications .

Properties

IUPAC Name

naphthalene-1-carbonyl chloride
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InChI

InChI=1S/C11H7ClO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NSNPSJGHTQIXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H7ClO
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DSSTOX Substance ID

DTXSID4061252
Record name 1-Naphthalenecarbonyl chloride
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Molecular Weight

190.62 g/mol
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Physical Description

Low melting solid or liquid; mp = 26 deg C; [MSDSonline]
Record name 1-Naphthoyl chloride
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CAS No.

879-18-5
Record name 1-Naphthoyl chloride
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Record name 1-naphthoyl chloride
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Synthesis routes and methods I

Procedure details

A mixture of 1.03 g of 1-naphthoic acid and 4.86 g of thionyl chloride was stirred at 50° C. for 2 hours. An excess of thionyl chloride was removed under reduced pressure to give 1-naphthoyl chloride. A solution of 1-naphthoyl chloride in 10 ml of benzene was added dropwise to mixture of 1.06 g of N-methyl-4-tertbutylbenzylamine, 2 ml of pyridine and 10 ml of dry benzene and was stirred for 5 hours. The resultant was poured into water and extracted with benzene, and the benzene solution was washed successively with 3% aqueous solution of sodium bicarbonate, 3% hydrochloric acid and water, and then dried over anhydrous sodium sulfate. Oily product (1.74 g, amide) was obtained by distilling away benzene and was crystallized by leaving as it was. Melting point: 106° to 108° C. (recrystallized from hexane/benzene)
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
4.86 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

a mixture of 17.2 g (0.1 mole) 1-naphthoic acid, 14 g (0.11 moles) oxalyl chloride, 150 ml methylene chloride and three drops DMF (dimethylformamide) were stirred for about 24 hours. The clear reaction mixture was stripped to give about 19.1 g of the 1-naphthoyl chloride as a brown liquid which was used in step (b) without further isolation.
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1-Naphthoyl chloride?

A1: this compound has the molecular formula C11H7ClO and a molecular weight of 190.63 g/mol.

Q2: Is this compound stable in the presence of moisture?

A2: this compound is sensitive to moisture and can hydrolyze to form 1-Naphthoic acid. It is generally recommended to store and handle it under anhydrous conditions.

Q3: In what solvents is this compound typically soluble?

A3: this compound exhibits good solubility in aprotic solvents such as dichloromethane, toluene, ethyl acetate, and acetone. []

Q4: Can this compound be used as a catalyst in polymerization reactions?

A4: Yes, complexes of this compound with antimony pentachloride have been reported to catalyze the polymerization of cyclosiloxanes, demonstrating controlled initiation and propagation. []

Q5: How is this compound employed in analytical chemistry?

A5: this compound is widely utilized as a derivatizing agent for enhancing the detectability of various analytes in high-performance liquid chromatography (HPLC) analyses. [, , , , , ]

Q6: Can you provide specific examples of analytes derivatized with this compound for HPLC analysis?

A6: this compound has been successfully employed for derivatizing aminoglycoside antibiotics like amikacin and tobramycin, [, ] cardiac glycosides like digoxin and digitoxin, [, ] steroidal alkaloids from Fritillaria species, [] and triethylene glycol monododecyl ether. []

Q7: What is the rationale behind derivatizing these analytes with this compound?

A7: Derivatization with this compound introduces a chromophore into the analyte molecule, enabling detection at specific wavelengths using UV or fluorescence detectors, thereby enhancing sensitivity. [, , ]

Q8: Are there any studies investigating the impact of derivatization conditions on the analysis of these compounds?

A8: Yes, several studies have focused on optimizing derivatization parameters like reaction temperature, time, and reagent concentration to maximize derivatization efficiency and analytical sensitivity for compounds like amikacin and digoxin. [, , , ]

Q9: Has the structure of this compound been modified to improve its properties as a derivatizing agent?

A9: While not directly covered in the provided research, structural modifications of similar acyl chlorides, like the introduction of a nitro group in 5-Chloro-8-nitro-1-naphthoyl chloride, have been explored to improve selectivity for specific functional groups. []

Q10: What precautions should be taken when storing and handling this compound?

A10: this compound should be stored under anhydrous conditions in a well-ventilated area due to its moisture sensitivity and potential irritant properties. []

Q11: Are there specific safety regulations regarding the use and disposal of this compound?

A11: While specific regulations might vary depending on the region, it is crucial to consult and adhere to local safety guidelines for handling and disposing of this compound, as it is considered a reactive chemical.

Q12: Have the analytical methods employing this compound derivatization been validated?

A12: Yes, studies often include validation parameters like linearity, detection limit, and recovery to demonstrate the accuracy and reliability of the developed analytical methods. [, , , , ]

Q13: Are there alternative derivatizing agents to this compound for similar analytical applications?

A13: Yes, alternative derivatizing agents with different reactivities and spectroscopic properties might be explored depending on the specific analytical needs and target analytes.

Q14: How does the use of this compound bridge different scientific disciplines?

A15: The application of this compound for derivatization in analytical techniques like HPLC connects synthetic chemistry, analytical chemistry, and various research fields, including pharmaceutical sciences, environmental monitoring, and natural product research. [, , ]

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